8-Bromoadenosine 3',5'-cyclic monophosphothiaoate, Sp-isomer sodium salt
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Description
8-Bromoadenosine 3',5'-cyclic monophosphothiaoate, Sp-isomer sodium salt, also known as this compound, is a useful research compound. Its molecular formula is C10H10BrN5NaO5PS and its molecular weight is 446.15 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of Rp-8-bromo-Cyclic AMPS (sodium salt), also known as 8-Bromoadenosine 3’,5’-cyclic monophosphothiaoate, Sp-isomer sodium salt or Rp-8-bromo-Cyclic AMPS, is cAMP-dependent protein kinases (PKAs) . PKAs play a crucial role in cellular signaling and are involved in a variety of biological processes, including cell growth, differentiation, and memory formation .
Biochemical Pathways
The action of Rp-8-bromo-Cyclic AMPS primarily affects the cAMP signaling pathway . By acting as an antagonist of PKAs, it can modulate the downstream effects of this pathway, which include a wide range of cellular responses such as gene transcription, ion channel conductance, and apoptosis .
Result of Action
The molecular and cellular effects of Rp-8-bromo-Cyclic AMPS’s action are primarily related to its antagonistic activity against PKAs. By inhibiting these kinases, it can modulate the cAMP-dependent cellular responses, potentially leading to changes in gene transcription, ion channel conductance, and apoptosis .
Properties
IUPAC Name |
sodium;(4aR,6R,7R,7aS)-6-(6-amino-8-bromopurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN5O5PS.Na/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-5(17)6-3(20-9)1-19-22(18,23)21-6;/h2-3,5-6,9,17H,1H2,(H,18,23)(H2,12,13,14);/q;+1/p-1/t3-,5-,6-,9-,22?;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKJLJCVVXRNYGJ-QKAIHBBZSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3Br)N)O)OP(=S)(O1)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3Br)N)O)OP(=S)(O1)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN5NaO5PS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the role of Rp-8-Bromo-Cyclic AMPS in human trophoblast syncytium formation?
A1: Rp-8-Bromo-Cyclic AMPS acts as a cyclic AMP antagonist. [] The study demonstrated that this compound impairs cell fusion in human trophoblast cells, highlighting the importance of the cyclic AMP pathway in syncytium formation. [] While the exact mechanism of action of Rp-8-Bromo-Cyclic AMPS in this specific context requires further investigation, its antagonist activity suggests it may interfere with the binding of cyclic AMP to its target, potentially disrupting downstream signaling cascades essential for cell fusion.
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